- Biosynthesis of a Fluorescent Protein with Extreme Pseudo-Stokes Shift by Introducing a Genetically Encoded Non-Natural Amino Acid outside the Fluorophore, Journal of the American Chemical Society, 2011, 133(11), 3708-3711

Cas no 905442-42-4 ((S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid)

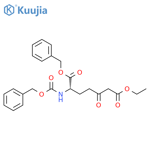

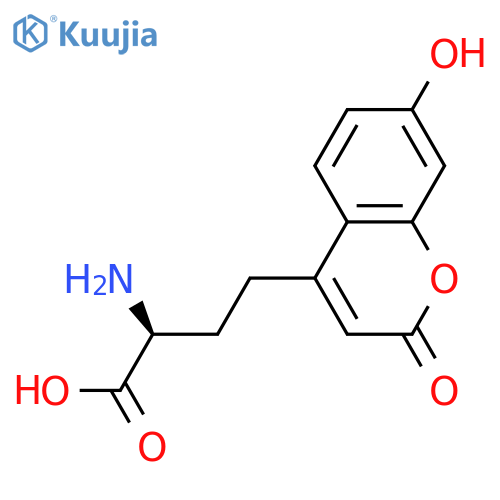

905442-42-4 structure

商品名:(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid

CAS番号:905442-42-4

MF:C13H13NO5

メガワット:263.246023893356

MDL:MFCD22377747

CID:1003365

PubChem ID:57523941

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid 化学的及び物理的性質

名前と識別子

-

- (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid

- (2R)-2-amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid

- H-4-(7-Hydroxy-4-coumarinyl)-Abu-OH

- L-(7-hydroxycoumarin-4-yl) ethylglycine

- H-(7-HydroxycouMarin-4-yl)-ethyl-Gly-OH, H-(UMbellifer-4-yl)-ethyl-Gly-OH

- (αS)-α-Amino-7-hydroxy-2-oxo-2H-1-benzopyran-4-butanoic acid (ACI)

- (2S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid

- (2S)-2-Amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid

- AKOS025403930

- (2S)-2-amino-4-(7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)butanoic acid

- MFCD22377747

- SCHEMBL12273738

- 905442-42-4

- (2s)-2-amino-4-(7-hydroxycoumarin-4-yl)butanoic acid

- l-(7-hydroxycoumarin-4-yl)ethylglycine

- H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH

- CS-0021379

- DB-224107

- (S)-2-AMINO-4-(7-HYDROXY-2-OXO-2H-CHROMEN-4-YL)BUTANOICACID

- AS-41471

-

- MDL: MFCD22377747

- インチ: 1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18)/t10-/m0/s1

- InChIKey: QEQAKQQRJFWPOR-JTQLQIEISA-N

- ほほえんだ: C(C1=CC(=O)OC2C=C(C=CC1=2)O)C[C@H](N)C(=O)O

計算された属性

- せいみつぶんしりょう: 263.07937252g/mol

- どういたいしつりょう: 263.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 406

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 110Ų

- 疎水性パラメータ計算基準値(XlogP): -1.4

じっけんとくせい

- ゆうかいてん: 276-281 °C

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D160218-1g |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |

905442-42-4 | >95% | 1g |

$1320 | 2024-07-20 | |

| abcr | AB476505-100 mg |

H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH, 98%; . |

905442-42-4 | 98% | 100mg |

€176.40 | 2023-04-21 | |

| Apollo Scientific | OR470836-1g |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |

905442-42-4 | 1g |

£1680.00 | 2023-08-31 | ||

| TRC | A579363-100mg |

(S)-2-Amino-4-(7-Hydroxy-2-Oxo-2h-Chromen-4-Yl)Butanoic Acid |

905442-42-4 | 100mg |

$ 275.00 | 2022-06-08 | ||

| Chemenu | CM162648-250mg |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |

905442-42-4 | 95% | 250mg |

$*** | 2023-03-30 | |

| Aaron | AR00IGVS-100mg |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |

905442-42-4 | 95% | 100mg |

$154.00 | 2023-12-13 | |

| abcr | AB476505-1g |

H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH, 98%; . |

905442-42-4 | 98% | 1g |

€887.90 | 2025-02-14 | |

| Aaron | AR00IGVS-250mg |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |

905442-42-4 | 95% | 250mg |

$252.00 | 2023-12-13 | |

| 1PlusChem | 1P00IGNG-250mg |

(S)-2-amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |

905442-42-4 | 95% | 250mg |

$550.00 | 2025-03-15 | |

| Ambeed | A245279-50mg |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |

905442-42-4 | 95% | 50mg |

$134.0 | 2024-05-30 |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Methanesulfonic acid ; 30 min, 0 °C; 3.5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Methanesulfonic acid ; cooled

1.2 20 min, cooled; 4 h, rt

1.2 20 min, cooled; 4 h, rt

リファレンス

- A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesis, Bioorganic & Medicinal Chemistry, 2013, 21(2), 553-559

合成方法 3

はんのうじょうけん

1.1 Reagents: Methanesulfonic acid ; 0 °C; 5 min, 0 °C; 0 °C → 25 °C; 15 h, 25 °C

リファレンス

- Site-Specific Analysis of Protein Hydration Based on Unnatural Amino Acid Fluorescence, Journal of the American Chemical Society, 2015, 137(15), 4988-4992

合成方法 4

はんのうじょうけん

1.1 Solvents: Methanesulfonic acid ; 30 min, 0 - 5 °C; 4 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

1.3 Reagents: Ammonium hydroxide Solvents: Water ; 24 h, pH 3.5, 0 - 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

1.3 Reagents: Ammonium hydroxide Solvents: Water ; 24 h, pH 3.5, 0 - 5 °C

リファレンス

- Structural Insights into How Protein Environments Tune the Spectroscopic Properties of a Noncanonical Amino Acid Fluorophore, Biochemistry, 2020, 59(37), 3401-3410

合成方法 5

はんのうじょうけん

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; overnight, -78 °C → rt

1.2 Reagents: Water ; 2 h, rt

1.2 Reagents: Water ; 2 h, rt

リファレンス

- Palladium-mediated approach to coumarin-functionalized amino acids, Organic Letters, 2017, 19(11), 2797-2800

合成方法 6

はんのうじょうけん

1.1 Reagents: Methanesulfonic acid ; 1 h, rt

リファレンス

- A Genetically Encoded Fluorescent Amino Acid, Journal of the American Chemical Society, 2006, 128(27), 8738-8739

合成方法 7

はんのうじょうけん

リファレンス

- Subcellular Protein Localization by Using a Genetically Encoded Fluorescent Amino Acid, ChemBioChem, 2011, 12(12), 1818-1821

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Raw materials

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Preparation Products

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

905442-42-4 ((S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid) 関連製品

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:905442-42-4)(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):204.0/346.0/934.0